[(6-Methylhept-5-EN-2-YL)oxy]benzene
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Overview
Description
[(6-Methylhept-5-EN-2-YL)oxy]benzene is an organic compound with a unique structure that combines a benzene ring with a 6-methylhept-5-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Methylhept-5-EN-2-YL)oxy]benzene typically involves the reaction of 6-methylhept-5-en-2-ol with phenol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 6-methylhept-5-en-2-ol and phenol.
Catalyst: Acid catalyst (e.g., sulfuric acid).
Solvent: Toluene.
Reaction Conditions: Elevated temperature (around 100-150°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[(6-Methylhept-5-EN-2-YL)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the benzene ring.
Scientific Research Applications
[(6-Methylhept-5-EN-2-YL)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(6-Methylhept-5-EN-2-YL)oxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting or modulating their activity. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methylhept-5-en-2-one: A structurally related compound with similar chemical properties.
5-Methyl-2-(6-methylhept-5-en-2-yl)phenol: Another related compound with a phenolic group.
®-1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene: A compound with a cyclohexadiene ring.
Uniqueness
[(6-Methylhept-5-EN-2-YL)oxy]benzene is unique due to its specific combination of a benzene ring with a 6-methylhept-5-en-2-yl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
88626-78-2 |
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Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
6-methylhept-5-en-2-yloxybenzene |
InChI |
InChI=1S/C14H20O/c1-12(2)8-7-9-13(3)15-14-10-5-4-6-11-14/h4-6,8,10-11,13H,7,9H2,1-3H3 |
InChI Key |
TUYHMSMGLLMYDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)OC1=CC=CC=C1 |
Origin of Product |
United States |
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